Cas no 52464-52-5 (Benzenamine, 2-(octyloxy)-)

Benzenamine, 2-(octyloxy)- structure
Benzenamine, 2-(octyloxy)- structure
Product Name:Benzenamine, 2-(octyloxy)-
CAS No:52464-52-5
MF:C14H23NO
MW:221.338524103165
CID:359560
PubChem ID:14747235
Update Time:2025-04-19

Benzenamine, 2-(octyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-(octyloxy)-
    • 2-octoxyaniline
    • A1-05045
    • 52464-52-5
    • 2-(OCTYLOXY)ANILINE
    • DTXSID90563593
    • AKOS000100245
    • Benzenamine, 2-(octyloxy)-,
    • SCHEMBL10430130
    • 2-Octyloxy-phenylamine
    • Inchi: 1S/C14H23NO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12,15H2,1H3
    • InChI Key: OGEFQWOGBSQSDP-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1N)CCCCCCCC

Computed Properties

  • Exact Mass: 221.17809
  • Monoisotopic Mass: 221.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

Benzenamine, 2-(octyloxy)- Related Literature

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